molecular formula C17H24Cl2O3 B2974073 2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate CAS No. 2225144-23-8

2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate

Cat. No.: B2974073
CAS No.: 2225144-23-8
M. Wt: 347.28
InChI Key: AWGJAZZOJDFOME-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate is a chemical compound with the CAS Number 2225144-23-8 and a molecular formula of C 17 H 24 Cl 2 O 3 . It is offered as a high-purity reagent for research and development purposes. While the specific biological activity and research applications for this 3,4-dichlorophenoxy isomer are not fully documented in the available literature, its structural similarity to phenoxyalkanoate esters suggests potential utility in agrochemical research . Compounds in this class, such as the well-studied 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate (Dichlorprop-P-2-ethylhexyl ester), are known to function as systemic herbicides and plant growth regulators . These related compounds are selective auxins, absorbed by leaves and translocated to meristems, causing uncontrolled growth in susceptible broadleaf plants . Researchers may investigate this specific 3,4-dichlorophenoxy isomer to explore its unique properties, potency, and selectivity profile compared to other phenoxy herbicides. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethylhexyl 2-(3,4-dichlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-14-8-9-15(18)16(19)10-14/h8-10,12-13H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGJAZZOJDFOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)OC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate typically involves the esterification of 2-(3,4-dichlorophenoxy)propanoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

It appears the query contains a typo. The correct chemical name is likely "2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate," also known as Dichlorprop-P-etexyl, a herbicide and plant growth regulator . The following information pertains to this compound.

Overview

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate is the 2-ethylhexyl ester of Dichlorprop-P (2,4-DP-p) . It is used in herbicides like Optica Trio and Estaprop XT Liquid Herbicide to control broadleaf weeds in crops such as wheat, barley, and oats . These herbicides are applied using ground equipment . Health Canada has evaluated these products and determined that they do not pose unacceptable risks to human health or the environment when used as directed .

Physical and Chemical Properties

  • IUPAC Name : 2-ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Has low aqueous solubility and low volatility
  • Formulation : Typically supplied as an emulsifiable concentrate for high-volume spray application

Herbicide Applications

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate is used in post-emergence herbicides . It is effective against broadleaf weeds in various crops .

Trade Names :

  • Optica Trio
  • Estaprop XT Liquid Herbicide

Crops :

  • Spring wheat
  • Durum wheat
  • Winter wheat
  • Barley
  • Oats

Toxicology

Studies on laboratory animals indicate that 2,4-DP-P acid and 2,4-DP-P EHE have moderate acute oral toxicity but low acute toxicity through dermal and inhalation routes . These substances are not genotoxic, carcinogenic, neurotoxic, or teratogenic . Effects observed in animals at high doses include impacts on the liver, kidneys, and red blood cells, as well as diarrhea and gastrointestinal ulcers in dogs .

Risk Assessment

Health Canada considers potential exposure through diet (food and water) and during product handling and application . Acceptable uses are only those where exposure is well below levels causing effects in animal testing. The risk assessment ensures that human exposure levels are far below the lowest dose at which effects occur in animal studies . Dietary risks from food and water are not a concern . Occupational exposure risks are also not a concern when products are used according to label directions, including protective measures .

Safety Measures

Labels require protective clothing and equipment, and workers should not enter treated fields for 12 hours after application .

Environmental Fate

The Joint Meeting on Pesticide Residues (JMPR) evaluated 2,4-D, including its environmental effects .

Potential Hazards

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name CAS Number Key Structural Differences
2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate Not explicitly listed 3,4-dichloro substitution on phenoxy group
2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate 79270-78-3 2,4-dichloro substitution on phenoxy group
2-Ethylhexyl (2,4-dichlorophenoxy)acetate 94-11-1 Acetic acid backbone (C2) instead of propanoic acid (C3)
Methyl 2-(3,4-dichlorophenoxy)propanoate Discontinued (Ref: 10-F654125) Methyl ester instead of 2-ethylhexyl ester

Key Insight: The 3,4-dichloro substitution likely alters receptor binding in plants compared to 2,4-dichloro derivatives, affecting herbicidal activity . The propanoate backbone (C3) may also influence molecular flexibility compared to acetic acid (C2) derivatives .

Physicochemical Properties

Comparative data for select compounds:

Property This compound* 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate 2,4-D 2-Ethylhexyl Ester (CAS 94-11-1)
Molecular Formula C17H24Cl2O3 (inferred) C17H24Cl2O3 C16H22Cl2O3
Density (g/cm³) Not reported 1.132 ~1.2 (estimated)
Boiling Point (°C) Not reported 406.2 >200 (decomposes)
Water Solubility Likely low (ester group) <1 mg/L (analogous esters) 0.9 mg/L (20°C)
log P (Octanol/Water) Estimated >5 (highly lipophilic) 5.52 5.6

Note: *Data inferred from structural analogs. The 3,4-dichloro isomer may exhibit lower water solubility and higher log P than 2,4-dichloro derivatives due to increased molecular symmetry and lipophilicity .

Environmental and Toxicological Profiles

Metric This compound* 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate 2,4-D 2-Ethylhexyl Ester
Acute Oral Toxicity (Rat LD50) Not reported Not reported 300 mg/kg
Environmental Persistence Likely high (ester hydrolysis rate unknown) High (stable ester linkage) Moderate (hydrolyzes to 2,4-D acid)

Note: Chlorophenoxy esters generally exhibit moderate to high toxicity (e.g., 2,4-D EHE LD50 = 300 mg/kg in rats) .

Biological Activity

2-Ethylhexyl 2-(3,4-dichlorophenoxy)propanoate, commonly referred to as dichlorprop-P or its ester form, is a chemical compound with significant biological activity. This article explores its pharmacological properties, toxicological profile, and environmental impact based on various studies and regulatory assessments.

Chemical Structure
The compound is an ester derived from 2-(3,4-dichlorophenoxy)propanoic acid and 2-ethylhexanol. Its structure allows it to function effectively in various biological contexts, particularly in herbicidal applications.

Mechanism of Action
Dichlorprop-P acts primarily as a herbicide by inhibiting specific metabolic pathways in target plants. The dichlorophenoxy group disrupts cellular processes, leading to the death of broadleaf weeds while sparing grasses. This selectivity is crucial for agricultural applications, where crop safety is paramount .

Toxicological Profile

Acute Toxicity
Toxicological studies indicate that dichlorprop-P exhibits moderate acute toxicity via oral routes but is less toxic through dermal and inhalation exposure. The compound is classified as a skin and eye irritant but shows low potential for causing long-term health effects in humans when used according to guidelines .

Exposure Route Toxicity Level Remarks
OralModerateRisk of acute toxicity at high doses
DermalLowMinimal risk unless in high concentrations
InhalationLowLimited exposure risk in agricultural settings

Chronic Effects
Long-term exposure studies have revealed potential effects on the liver and kidneys at high doses in animal models. However, these effects occur at levels significantly above typical human exposure scenarios . Importantly, dichlorprop-P has not been shown to be genotoxic, carcinogenic, or teratogenic.

Environmental Impact

Dichlorprop-P is utilized extensively in agriculture for weed control. Its environmental behavior includes rapid hydrolysis in soil and water, leading to degradation products such as 2,4-dichlorophenol, which are less toxic . The compound's persistence and bioaccumulation potential are relatively low, making it a preferable choice among herbicides.

Case Studies and Research Findings

A range of studies has investigated the biological activity of dichlorprop-P:

  • Herbicidal Efficacy : Research has demonstrated that dichlorprop-P effectively controls a variety of broadleaf weeds without harming cereal crops. Field trials indicated a significant reduction in weed biomass when applied at recommended rates .
  • Endocrine Disruption Potential : Some studies have suggested that compounds similar to dichlorprop-P may interfere with endocrine function. However, current evidence indicates that dichlorprop-P does not exhibit significant endocrine-disrupting properties at environmentally relevant concentrations .

Regulatory Assessments

The regulatory framework surrounding dichlorprop-P includes comprehensive evaluations by agencies such as the Environmental Protection Agency (EPA) and Health Canada. These assessments confirm that when used according to label instructions, the risks associated with dichlorprop-P are minimal for both human health and the environment .

Q & A

Q. What are the optimal synthetic routes for 2-ethylhexyl 2-(3,4-dichlorophenoxy)propanoate, and how can yield be maximized?

Methodological Answer:

  • Step 1: Start with the esterification of 2-(3,4-dichlorophenoxy)propanoic acid using 2-ethylhexanol under acidic catalysis (e.g., sulfuric acid). Reflux conditions (4–6 hours at 80–100°C) are typical .
  • Step 2: Purify the crude product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane:ethyl acetate gradient).
  • Yield Optimization: Use molar excess of 2-ethylhexanol (1.5–2.0 equivalents) and monitor reaction progress via TLC or GC-MS. Adjust solvent polarity during purification to minimize byproduct retention .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm ester linkage via 1H^1H-NMR (δ 4.0–4.3 ppm for the ethylhexyl oxygenated CH2_2) and aromatic protons (δ 6.8–7.5 ppm for dichlorophenoxy groups) .
    • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
    • Elemental Analysis: Verify C, H, Cl content against theoretical values (e.g., C15_{15}H20_{20}Cl2_2O3_3) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Exposure Control: Use fume hoods for synthesis and airborne monitoring (OSHA-compliant methods for chlorinated compounds).
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Emergency Measures: Immediate decontamination with ethanol/water for skin contact; eye wash stations must be accessible .

Advanced Research Questions

Q. How can computational modeling predict reactivity or degradation pathways of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model hydrolysis or photodegradation pathways. Focus on bond dissociation energies (e.g., ester C–O bond stability under UV light) .
  • Software Tools: Gaussian or ORCA for energy minimization; transition-state analysis for degradation intermediates.
  • Validation: Compare computational predictions with experimental LC-MS/MS data on degradation products .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Systematic Review: Compile datasets from published LC50_{50}/EC50_{50} values (e.g., aquatic toxicity assays) and normalize for variables:
    • Experimental Conditions: pH, temperature, solvent carriers.
    • Organism Variability: Use standardized test species (e.g., Daphnia magna for ecotoxicity).
  • Meta-Analysis: Apply statistical models (ANOVA or mixed-effects regression) to identify confounding factors .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

Methodological Answer:

  • Design Factors: Catalyst type (e.g., PdCl2_2(dppf) vs. Pd(PPh3_3)4_4), solvent polarity (DMF vs. THF), and temperature (80–120°C).

  • Response Variables: Yield, reaction time, byproduct formation.

  • Statistical Analysis: Use a 2k^k factorial design to rank factor significance. For example:

    FactorLow Level (-1)High Level (+1)
    Catalyst Loading0.5 mol%2.0 mol%
    Temperature80°C120°C
    SolventDMFTHF
  • Outcome: Identify interactions (e.g., high catalyst + DMF improves yield by 15%) .

Q. How can isotopic labeling (13C^{13}\text{C}13C, 2H^{2}\text{H}2H) trace metabolic pathways in environmental studies?

Methodological Answer:

  • Synthesis of Labeled Analog: Incorporate 13C^{13}\text{C} at the ester carbonyl group via labeled 2-ethylhexanol.
  • Tracer Experiments: Expose microbial consortia to labeled compound; track 13CO2^{13}\text{CO}_2 evolution via GC-IRMS.
  • Data Interpretation: Model mineralization rates using Michaelis-Menten kinetics .

Data Contradiction Analysis Framework

Scenario: Discrepancies in reported hydrolysis half-lives (pH 7, 25°C).

  • Hypothesis 1: Variability due to buffer composition (phosphate vs. carbonate).
  • Experimental Replication: Conduct parallel hydrolysis assays under controlled buffer conditions.
  • Outcome: Phosphate buffers accelerate hydrolysis by 20% vs. carbonate, explaining literature discrepancies .

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